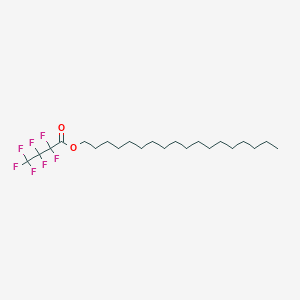
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate, also known as heptafluorobutyric acid, octadecyl ester, is a fluorinated organic compound with the molecular formula C22H37F7O2 and a molecular weight of 466.5168 g/mol . This compound is characterized by its unique structure, which includes a long octadecyl chain and a heptafluorobutanoate group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of octadecanol (1-octadecanol) with heptafluorobutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
C18H37OH+C4HF7COOH→C22H37F7O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanol and heptafluorobutyric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the heptafluorobutanoate group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Octadecanol and heptafluorobutyric acid.
Reduction: Octadecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is primarily related to its ability to interact with various molecular targets through hydrophobic and fluorophilic interactions. The long octadecyl chain provides hydrophobic interactions, while the heptafluorobutanoate group offers fluorophilic interactions, making it effective in modifying surfaces and enhancing the properties of materials .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another long-chain ester with antioxidant properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated compound used in polymer synthesis.
Heptacosyl heptafluorobutyrate: A similar ester with a longer alkyl chain.
Uniqueness
Octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its combination of a long hydrophobic octadecyl chain and a highly fluorinated heptafluorobutanoate group. This dual functionality makes it particularly valuable in applications requiring both hydrophobic and fluorophilic properties .
Properties
CAS No. |
400-57-7 |
|---|---|
Molecular Formula |
C22H37F7O2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
octadecyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C22H37F7O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19(30)20(23,24)21(25,26)22(27,28)29/h2-18H2,1H3 |
InChI Key |
ABJHYFXBHBSPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















